molecular formula C21H16N4O3 B12608943 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine CAS No. 914395-98-5

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine

Cat. No.: B12608943
CAS No.: 914395-98-5
M. Wt: 372.4 g/mol
InChI Key: KSDKCXRZNVMBBX-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a nitrophenyl group at the 6th position, and an amine group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting with anthranilic acid, the quinazoline core is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a suitable base.

    Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: 7-(Benzyloxy)-6-(3-aminophenyl)quinazolin-2-amine.

    Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and signaling pathways.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired biological effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-(Benzyloxy)-6-(4-nitrophenyl)quinazolin-2-amine: Similar structure but with a different position of the nitro group.

    7-(Benzyloxy)-6-(3-chlorophenyl)quinazolin-2-amine: Similar structure but with a chloro group instead of a nitro group.

    7-(Benzyloxy)-6-(3-methylphenyl)quinazolin-2-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is unique due to the specific positioning of the benzyloxy and nitrophenyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the nitro group at the 3rd position of the phenyl ring can enhance its electron-withdrawing properties, affecting its interaction with molecular targets and its overall pharmacological profile.

Biological Activity

7-(Benzyloxy)-6-(3-nitrophenyl)quinazolin-2-amine is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and angiogenesis inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of the benzyloxy and nitrophenyl substituents enhances its solubility and biological activity.

Research indicates that quinazoline derivatives, including this compound, primarily exert their effects through the inhibition of various kinases involved in cancer progression and angiogenesis, notably the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Inhibition of VEGFR-2

VEGFR-2 plays a crucial role in angiogenesis, and its inhibition is a promising strategy for cancer treatment. The compound has been shown to exhibit significant inhibitory activity against VEGFR-2, which is critical for tumor growth and metastasis.

Biological Activity Data

The biological activities of this compound have been evaluated in various studies. Below is a summary table of key findings:

Study Activity IC50 Value Cell Lines Tested Mechanism
Hennequin et al. (2023) VEGFR-2 Inhibition36.78 nMA549 (lung carcinoma)Competitive inhibition
ResearchGate (2024) Anticancer ActivityIC50 = 0.096 μM (EGFR)MCF-7, HepG2Dual EGFR/HER2 inhibition
MDPI (2024) Antiangiogenic EffectsIC50 = 4 μM (in HUVECs)HUVECsAntiangiogenic via VEGFR-2 inhibition

Case Studies

  • In Vivo Studies : In xenograft models using A549 lung carcinoma cells, administration of the compound resulted in a significant reduction in tumor volume, demonstrating its potential as an effective anti-cancer agent.
  • Cell-Based Assays : In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as MCF-7 and HepG2 by enhancing caspase-3 activity, confirming its role as an apoptosis-inducing agent.

Safety Profile

The safety profile of this compound has also been assessed. Studies indicate minimal toxicity to normal cells at therapeutic doses, highlighting its potential for clinical use.

Properties

CAS No.

914395-98-5

Molecular Formula

C21H16N4O3

Molecular Weight

372.4 g/mol

IUPAC Name

6-(3-nitrophenyl)-7-phenylmethoxyquinazolin-2-amine

InChI

InChI=1S/C21H16N4O3/c22-21-23-12-16-10-18(15-7-4-8-17(9-15)25(26)27)20(11-19(16)24-21)28-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,22,23,24)

InChI Key

KSDKCXRZNVMBBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=NC(=NC3=C2)N)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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